

Historical discovery and development of N,N'-Dimethyltrimethyleneurea

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Compound of Interest

Compound Name: *N,N'*-Dimethyltrimethyleneurea

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N,N'-Dimethyltrimethyleneurea: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyltrimethyleneurea, also known as N,N'-Dimethylpropyleneurea (DMPU) or 1,3-Dimethyl-1,3-diazinan-2-one, is a versatile polar aprotic solvent that has gained significant traction in organic synthesis. Its rise to prominence is largely due to its efficacy as a less toxic replacement for the carcinogenic solvent hexamethylphosphoramide (HMPA). This technical guide delves into the historical discovery and development of DMPU, presenting early synthesis methodologies, key experimental protocols, and the evolution of its applications. Quantitative data from various syntheses are summarized, and reaction pathways are visually represented to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Historical Context

The history of **N,N'-Dimethyltrimethyleneurea** is not marked by a singular, celebrated discovery but rather by a gradual emergence as a compound of interest, culminating in its recognition as a valuable and safer alternative to existing polar aprotic solvents. While the

compound was likely synthesized in academic or industrial laboratories in the mid-20th century as part of broader research into cyclic ureas, its significance grew substantially in the 1980s.

A pivotal moment in the development of DMPU came in 1982, when T. Mukhopadhyay and Dieter Seebach published a paper in *Helvetica Chimica Acta* highlighting its role as a cosolvent for highly reactive nucleophiles and bases, positioning it as a substitute for HMPA.^[1] This was followed by a 1985 publication by Seebach that further solidified the utility of DMPU as a viable replacement for the suspected carcinogen HMPA.^[2]

Early production methods were often not commercially attractive. A 1969 British patent filed by BASF (GB 1,173,432) alludes to prior, less efficient syntheses starting from 1,3-propanediamine.^[3] This suggests that the compound was known and had been synthesized before this date, though likely through more arduous and expensive routes. The subsequent development of more economical synthetic pathways was crucial for its broader adoption in both academic and industrial settings.

Early Synthetic Methodologies

The synthesis of **N,N'-Dimethyltrimethyleneurea** has evolved over time, with early methods being supplanted by more efficient and cost-effective processes. Two key early approaches are detailed below.

Synthesis from N,N'-Dimethyl-1,3-propanediamine

One of the earliest conceptual routes to DMPU, implied in the historical literature, involves the cyclization of N,N'-dimethyl-1,3-propanediamine with a carbonyl source. Phosgene, a common reagent for the synthesis of ureas from diamines, provides a direct method for this transformation.

Experimental Protocol: Synthesis of **N,N'-Dimethyltrimethyleneurea** from N,N'-Dimethyl-1,3-propanediamine and Phosgene

This protocol is a representative method based on general procedures for the synthesis of cyclic ureas from diamines and phosgene, as a specific detailed protocol for DMPU from this early era is not readily available in the searched literature.

- **Reaction Setup:** A solution of N,N'-dimethyl-1,3-propanediamine (1.0 eq) in a suitable inert solvent (e.g., toluene or dichloromethane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube connected to a phosgene source. The reaction is typically run in the presence of a tertiary amine base (e.g., triethylamine, 2.2 eq) to neutralize the HCl byproduct. The flask is cooled in an ice bath.
- **Phosgene Addition:** A solution of phosgene in the same solvent is added dropwise from the dropping funnel to the stirred solution of the diamine and base. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of HCl gas evolution (indicated by a pH probe in an outlet trap).
- **Workup:** Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed successively with dilute aqueous acid (e.g., 1 M HCl) to remove any remaining amine, followed by water and brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **N,N'-Dimethyltrimethyleneurea** as a clear liquid.

The BASF Method: Condensation and Hydrogenolysis

A significant advancement in the production of DMPU was detailed in a 1969 patent by BASF. [3] This method avoids the direct use of the diamine, which was considered difficult to produce at the time.[3] The process involves two main stages: the condensation of an N-substituted urea with an unsaturated aldehyde, followed by hydrogenolysis.

Experimental Protocol: Synthesis of **N,N'-Dimethyltrimethyleneurea** via the BASF Method

This protocol is based on the description of the process in British Patent 1,173,432.

Step 1: Condensation of N,N'-Dimethylurea with Acrolein

- **Reaction Setup:** N,N'-Dimethylurea and an unsaturated aldehyde, such as acrolein, are reacted in the presence of an alcohol (e.g., methanol). This condensation reaction forms an alkoxypropyleneurea intermediate.

Step 2: Hydrogenolysis of the Alkoxypropyleneurea Intermediate

- **Reaction Setup:** The resulting alkoxypropyleneurea from Step 1 is dissolved in methanol and placed in a high-pressure autoclave. A Raney nickel catalyst is added to the solution.
- **Hydrogenation:** The mixture is subjected to hydrogen gas at an elevated temperature and pressure. The hydrogenation process removes the alkoxy group from the ring.
- **Purification:** After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting crude product is purified by vacuum distillation to yield **N,N'-Dimethyltrimethyleneurea**.

Later Developments in Synthesis

The pursuit of more economical and scalable production methods continued. A notable later development, described in U.S. Patent 6,096,891, involves the reaction of N,N'-dimethylurea with acrylonitrile.[3]

Experimental Protocol: Synthesis from N,N'-Dimethylurea and Acrylonitrile

- **Cyclization:** N,N'-dimethylurea and acrylonitrile are reacted in a suitable solvent, such as an ether, in the presence of a base catalyst. This reaction forms a six-membered heterocyclic intermediate with an imine group.[3]
- **Hydrogenation and Hydrogenolysis:** The intermediate is then subjected to hydrogenation, typically with a palladium on carbon (Pd/C) catalyst. This process first reduces the imine to an amine and then removes the amine group via hydrogenolysis to yield the final product, **N,N'-Dimethyltrimethyleneurea**. [3] The product is purified by vacuum distillation.[3]

Quantitative Data and Physical Properties

The following tables summarize key quantitative data for **N,N'-Dimethyltrimethyleneurea** and its synthesis.

Table 1: Physical and Chemical Properties of N,N'-Dimethyltrimethyleneurea

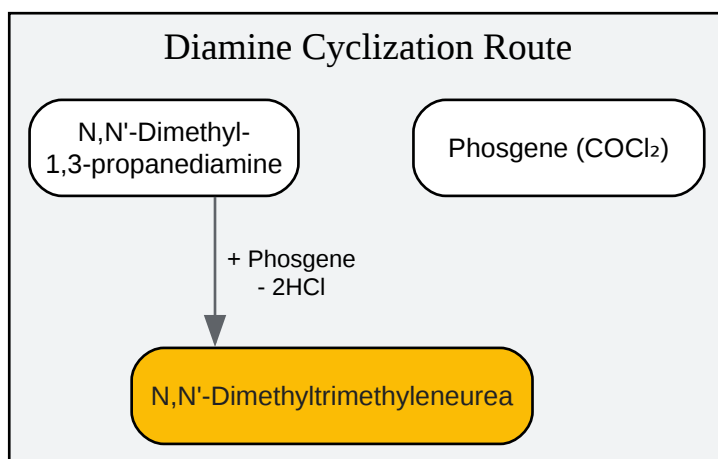
Property	Value
IUPAC Name	1,3-Dimethyl-1,3-diazinan-2-one
Common Names	N,N'-Dimethylpropyleneurea (DMPU), N,N'-Dimethyltrimethyleneurea
CAS Number	7226-23-5[2]
Molecular Formula	C ₆ H ₁₂ N ₂ O[2]
Molar Mass	128.17 g/mol [2]
Appearance	Colorless liquid
Density	1.064 g/cm ³ [2]
Melting Point	-20 °C[2]
Boiling Point	246.5 °C[2]
Solubility in Water	Miscible[2]

Table 2: Comparison of Synthetic Routes

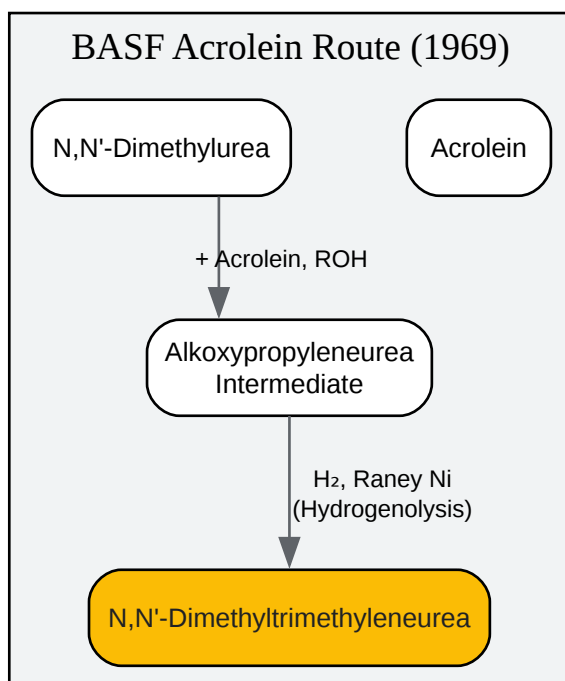
Synthesis Route	Starting Materials	Key Intermediates	Advantages/Disadvantages
Diamine Cyclization	N,N'-Dimethyl-1,3-propanediamine, Phosgene	Chloroformamidine (transient)	Direct route, but starting diamine was historically expensive; phosgene is highly toxic.
BASF Method	N,N'-Dimethylurea, Acrolein, Methanol	Alkoxypropyleneurea	Avoids expensive diamine; involves high-pressure hydrogenation.[3]
Acrylonitrile Method	N,N'-Dimethylurea, Acrylonitrile	Dihydrocytosine derivative	Utilizes readily available starting materials; developed for more cost-effective production.[3]

Visualizing the Synthetic Pathways

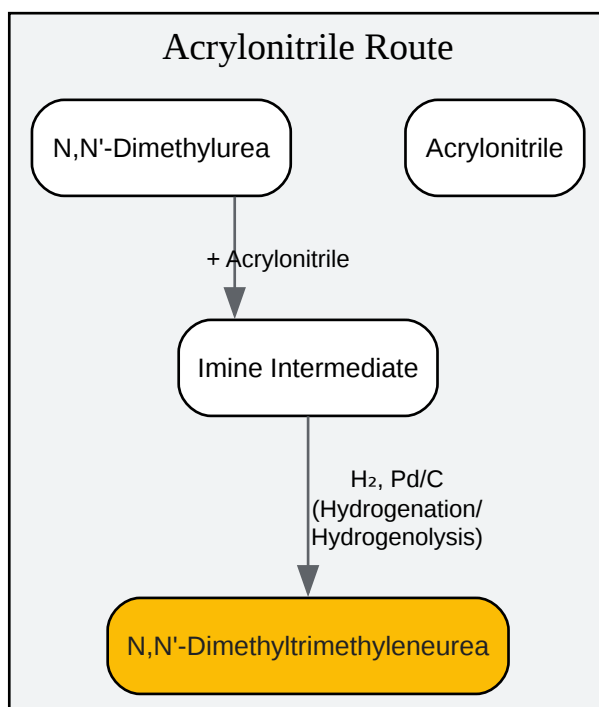
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described.



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Synthesis of DMPU via Diamine Cyclization.

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Synthesis of DMPU via the BASF Acrolein Method.

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Synthesis of DMPU via the Acrylonitrile Method.

Conclusion

The historical trajectory of **N,N'-Dimethyltrimethyleneurea** is a compelling example of how a chemical's utility can drive innovation in its synthesis. From its early, likely inefficient, preparation from 1,3-diamines to more sophisticated industrial processes, the development of DMPU has been a story of continuous improvement. Its establishment by researchers like Dieter Seebach as a safe and effective alternative to HMPA cemented its place as a staple solvent in the toolbox of synthetic chemists. This guide has provided a detailed overview of its historical discovery, key synthetic protocols, and quantitative data, offering a valuable resource for the scientific community.

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